molecular formula C18H17N3O4 B4561927 2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid

2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid

Cat. No.: B4561927
M. Wt: 339.3 g/mol
InChI Key: BEKQEBNFYJFDCM-UHFFFAOYSA-N
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Description

2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid is a complex organic compound that features a naphthylmethyl group attached to a pyrazole ring, which is further connected to an oxoethoxy acetic acid moiety

Scientific Research Applications

2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 1H-pyrazole with 1-(1-naphthylmethyl) chloride to form 1-(1-naphthylmethyl)-1H-pyrazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the ethyl ester of the target compound. Finally, hydrolysis of the ester group under acidic or basic conditions produces this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylmethyl group and pyrazole ring can engage in π-π stacking interactions and hydrogen bonding, respectively, with the active sites of target proteins. This can lead to inhibition or modulation of the protein’s activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1-naphthylmethyl)-1H-pyrazole: Lacks the oxoethoxy acetic acid moiety, making it less versatile in chemical reactions.

    2-(2-{[1-(1-phenylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group, which may alter its reactivity and binding properties.

Uniqueness

The presence of both the naphthylmethyl group and the oxoethoxy acetic acid moiety in 2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid provides unique chemical and biological properties. This combination allows for diverse chemical modifications and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-[[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17(11-25-12-18(23)24)20-15-8-19-21(10-15)9-14-6-3-5-13-4-1-2-7-16(13)14/h1-8,10H,9,11-12H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKQEBNFYJFDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid
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2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid
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2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid
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2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid
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2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid
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2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid

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